5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure.
Preparation Methods
The synthesis of 5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied extensively for its mechanism, scope, and scalability . Another approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . Industrial production methods may involve large-scale synthesis using these established routes, ensuring the compound’s availability for research and application.
Chemical Reactions Analysis
5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and developing bioisosteres.
Industry: Its unique structure and reactivity make it useful in developing new materials and catalysts.
Mechanism of Action
The mechanism by which 5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid: This compound lacks the ethyl group, which may affect its reactivity and binding properties.
Bicyclo[3.1.1]heptane derivatives: These compounds share the bicyclic structure but may have different substituents, influencing their chemical and biological properties
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-2-8-3-9(4-8,7(11)12)6-10-5-8/h10H,2-6H2,1H3,(H,11,12) |
InChI Key |
TWVHTMPKEXTADL-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(CNC2)C(=O)O |
Origin of Product |
United States |
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